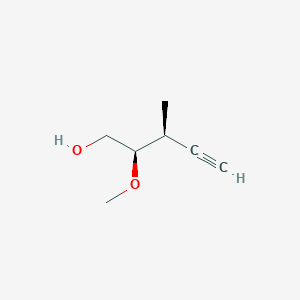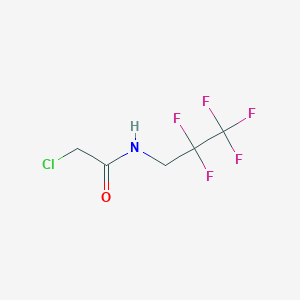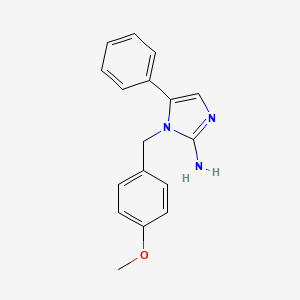![molecular formula C12H11F3O4 B14190863 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- CAS No. 851547-53-0](/img/structure/B14190863.png)
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- is a synthetic organic compound characterized by the presence of an acetyloxy group and a trifluoromethoxyphenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- typically involves the acylation of 3-[4-(trifluoromethoxy)phenyl]-2-propanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets, leading to distinct biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanone, 1-[4-(trifluoromethoxy)phenyl]-: Lacks the acetyloxy group, resulting in different chemical reactivity and biological activity.
1-Propanone, 1-[2-ethyl-4-(trifluoromethoxy)phenyl]-: Contains an ethyl group instead of an acetyloxy group, leading to variations in its chemical and physical properties.
Uniqueness
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of both the acetyloxy and trifluoromethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
851547-53-0 |
|---|---|
Molekularformel |
C12H11F3O4 |
Molekulargewicht |
276.21 g/mol |
IUPAC-Name |
[2-oxo-3-[4-(trifluoromethoxy)phenyl]propyl] acetate |
InChI |
InChI=1S/C12H11F3O4/c1-8(16)18-7-10(17)6-9-2-4-11(5-3-9)19-12(13,14)15/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
OVSDSHKIDXWMEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)

![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)


![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)

![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)

![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)

